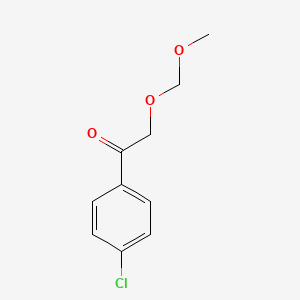![molecular formula C9H15ClO B14303065 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one CAS No. 115437-03-1](/img/structure/B14303065.png)
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H15ClO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one typically involves the chlorination of cyclohexyl ethanone. One common method is the reaction of cyclohexyl ethanone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl carboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexyl methanol or cyclohexane.
Substitution: Formation of various substituted cyclohexyl ethanones.
Aplicaciones Científicas De Investigación
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Chloromethyl)cyclohexyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1-[1-(Chloromethyl)cyclohexyl]ethan-1-one can be compared with other chlorinated cyclohexyl derivatives:
1-Chlorocyclohexylmethane: Similar in structure but lacks the ethanone group.
1-(Chloromethyl)cyclohexane: Similar chlorinated cyclohexane derivative.
1-(Chloromethyl)cyclohexanol: Contains a hydroxyl group instead of the ethanone group.
Propiedades
| 115437-03-1 | |
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
1-[1-(chloromethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H15ClO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 |
Clave InChI |
AJLLXUSDKMCSKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/no-structure.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
